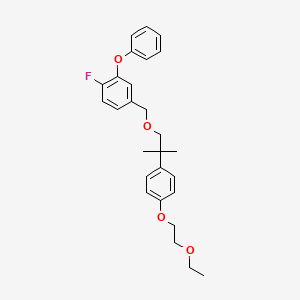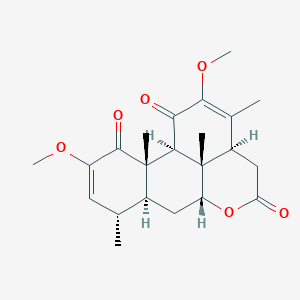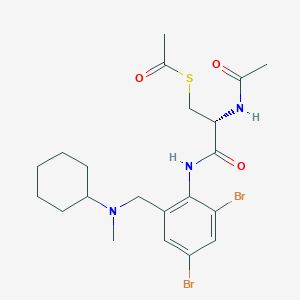
Propanamide, 2-(acetylamino)-3-(acetylthio)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate is a complex organic compound with a unique structure that includes bromine atoms, an acetyl group, and a cyclohexylmethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate typically involves multiple steps, including the introduction of bromine atoms and the acetylation of specific functional groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to a lower oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield new functional groups, while reduction may result in the formation of simpler compounds
Applications De Recherche Scientifique
Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes, including the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cysteinanilide derivatives and brominated organic compounds. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Uniqueness
Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate is unique due to its specific combination of functional groups and bromine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
97290-43-2 |
|---|---|
Formule moléculaire |
C21H29Br2N3O3S |
Poids moléculaire |
563.3 g/mol |
Nom IUPAC |
S-[(2R)-2-acetamido-3-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-3-oxopropyl] ethanethioate |
InChI |
InChI=1S/C21H29Br2N3O3S/c1-13(27)24-19(12-30-14(2)28)21(29)25-20-15(9-16(22)10-18(20)23)11-26(3)17-7-5-4-6-8-17/h9-10,17,19H,4-8,11-12H2,1-3H3,(H,24,27)(H,25,29)/t19-/m0/s1 |
Clé InChI |
CFFUZEKSRMIVPL-IBGZPJMESA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC(=O)C)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
SMILES canonique |
CC(=O)NC(CSC(=O)C)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


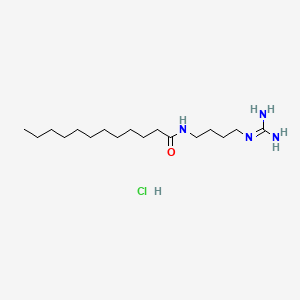
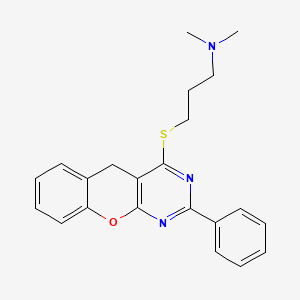
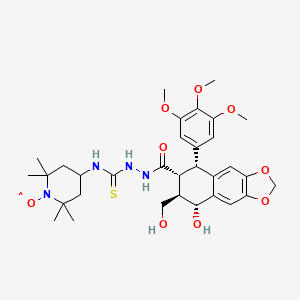
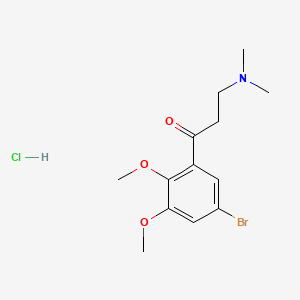
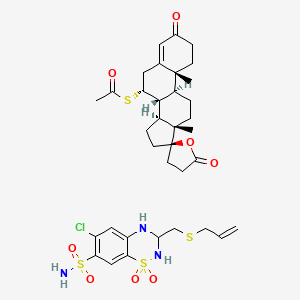
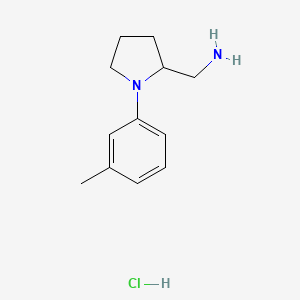
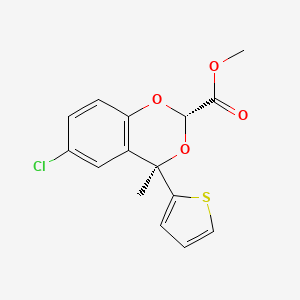
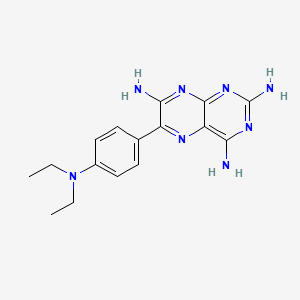
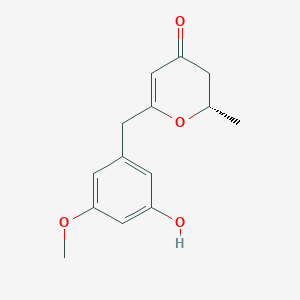
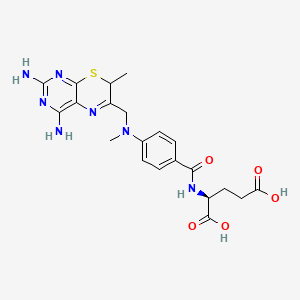
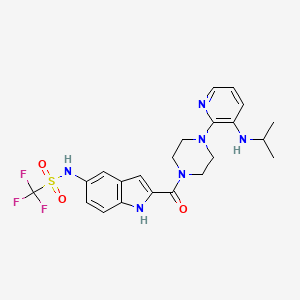
![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)
